6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 870693-13-3
VCID: VC13296638
InChI: InChI=1S/C10H17N5O2/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15/h12H,3-6,11H2,1-2H3
SMILES: CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N
Molecular Formula: C10H17N5O2
Molecular Weight: 239.27 g/mol

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.: 870693-13-3

Cat. No.: VC13296638

Molecular Formula: C10H17N5O2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione - 870693-13-3

Specification

CAS No. 870693-13-3
Molecular Formula C10H17N5O2
Molecular Weight 239.27 g/mol
IUPAC Name 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H17N5O2/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15/h12H,3-6,11H2,1-2H3
Standard InChI Key OPTHSSHXXDHLHK-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is formally named 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione under IUPAC conventions, reflecting its tetrahydropyrimidine backbone substituted with amino, methyl, and piperazinyl groups . Its molecular formula, C₁₀H₁₇N₅O₂, corresponds to a molecular weight of 239.27 g/mol. The hydrochloride salt form (CID 45286046) has a slightly higher molecular weight of 275.73 g/mol due to the addition of HCl .

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, including:

  • CAS Registry Number: 870693-13-3 (base compound)

  • PubChem CID: 7131137 (parent compound), 45286046 (hydrochloride salt)

  • EVT ID: EVT-2633127 (related derivatives)

Alternative chemical names emphasize its structural features, such as 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride .

Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Urea-Alkylation: 1,3-dimethylurea reacts with a ketone or aldehyde precursor to form a dihydropyrimidine intermediate.

  • Piperazine Incorporation: A nucleophilic substitution introduces the piperazine moiety at the 5-position of the pyrimidine ring .

  • Amination: Final functionalization at the 6-position introduces the amino group, often via ammonolysis or catalytic hydrogenation.

Reaction conditions typically employ polar aprotic solvents (e.g., DMF or DMSO) and temperatures ranging from 80–120°C to optimize yields.

Structural Analysis

X-ray crystallography and computational modeling reveal critical structural features:

PropertyValue
Ring ConformationBoat-shaped tetrahydropyrimidine core
Hydrogen BondingIntra- and intermolecular N–H···O networks
Torsional AnglesC5–N5–C6–N6: 120.5° (piperazine ring)

The piperazine substituent enhances solubility in aqueous media, while methyl groups at positions 1 and 3 confer steric stability .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and organic solvents like ethanol and dimethyl sulfoxide . Stability studies indicate decomposition above 200°C, with optimal storage conditions at 2–8°C under inert atmosphere.

Spectroscopic Data

Key spectral signatures:

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N) .

  • ¹H NMR (DMSO-d₆): δ 1.2 (s, 6H, CH₃), δ 3.4 (m, 8H, piperazine), δ 6.1 (s, 2H, NH₂).

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Piperazine Modifications: Alkylation or acylation alters pharmacokinetic profiles.

  • Amino Group Functionalization: Acylation improves blood-brain barrier penetration .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) enhances bioavailability by 40% in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator